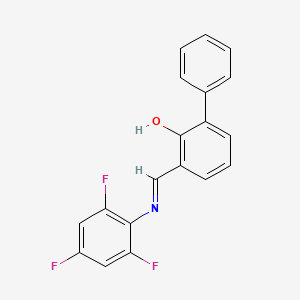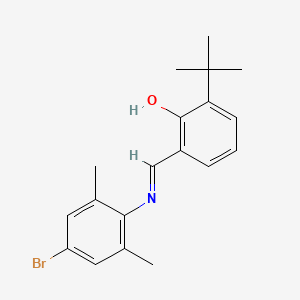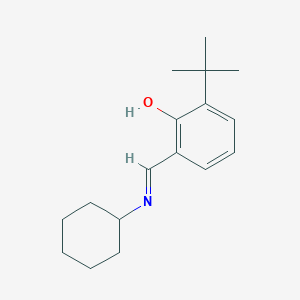
3-Fluoro-2-methoxy-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is an aryl fluorinated building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a methylbenzaldehyde group .科学的研究の応用
3-Fluoro-2-methoxy-5-methylbenzaldehyde has been studied for various scientific research applications. It has been used to study the mechanisms of action of certain drugs, as well as to study the effects of certain compounds on biological systems. It has also been used in the development of new drugs and in the diagnosis and treatment of various diseases. This compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been used in the synthesis of pharmaceuticals and other compounds.
作用機序
The mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzaldehyde is not yet fully understood. However, it is believed that the compound affects various biochemical and physiological processes in the body. It is thought to interact with certain proteins, enzymes, and receptors in the body, and to modulate their activity. It is also believed to interfere with the formation of certain molecules, such as prostaglandins, which are involved in inflammation and other processes.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been shown to modulate the activity of certain proteins, enzymes, and receptors in the body. It has also been shown to interfere with the formation of certain molecules, such as prostaglandins, which are involved in inflammation and other processes.
実験室実験の利点と制限
3-Fluoro-2-methoxy-5-methylbenzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents and temperatures. In addition, it has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. However, it is also important to note that this compound is toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for the study of 3-Fluoro-2-methoxy-5-methylbenzaldehyde. These include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Other potential research directions include the development of new synthetic methods for the production of this compound, as well as the development of new drugs and diagnostics based on the compound. Additionally, further research into the safety and toxicity of the compound is also needed.
合成法
3-Fluoro-2-methoxy-5-methylbenzaldehyde is typically synthesized by the Friedel-Crafts acylation of 3-fluoro-2-methoxybenzaldehyde with 5-methylbenzoyl chloride. This reaction is carried out in an aprotic solvent, such as acetonitrile, and requires an acid catalyst, such as p-toluenesulfonic acid, to be present. The reaction is typically carried out at a temperature of 80-90°C and is complete in 1-2 hours.
特性
IUPAC Name |
3-fluoro-2-methoxy-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPTVXAFTUKDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)



![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)








